2-(3,4,5-Trifluoroanilino)propanoic acid

Catalog No.
S14383130
CAS No.
M.F
C9H8F3NO2
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4,5-Trifluoroanilino)propanoic acid

Product Name

2-(3,4,5-Trifluoroanilino)propanoic acid

IUPAC Name

2-(3,4,5-trifluoroanilino)propanoic acid

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C9H8F3NO2/c1-4(9(14)15)13-5-2-6(10)8(12)7(11)3-5/h2-4,13H,1H3,(H,14,15)

InChI Key

ADCJGLWSLYPFEU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C(=C1)F)F)F

2-(3,4,5-Trifluoroanilino)propanoic acid is a chemical compound characterized by the presence of a propanoic acid group attached to a 3,4,5-trifluoroaniline moiety. The molecular formula for this compound is C9H10F3NC_9H_10F_3N and its molecular weight is approximately 201.18 g/mol. The trifluoromethyl groups in the aniline structure enhance the compound's electronic properties, making it useful in various chemical applications.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to generate amides.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under certain conditions.

These reactions are facilitated by the electron-withdrawing nature of the trifluoroaniline group, which can stabilize intermediates formed during these processes.

Research indicates that compounds containing trifluoroaniline derivatives exhibit significant biological activity. For instance:

  • Antiviral Activity: Some studies have shown that derivatives of 3,4,5-trifluoroaniline can inhibit viral replication, particularly in hepatitis B virus models .
  • Antimicrobial Properties: Compounds similar to 2-(3,4,5-trifluoroanilino)propanoic acid have been noted for their effectiveness against various bacterial strains, potentially serving as lead compounds for antibiotic development .

The synthesis of 2-(3,4,5-trifluoroanilino)propanoic acid typically involves several steps:

  • Preparation of 3,4,5-Trifluoroaniline: This can be achieved through fluorination of aniline derivatives or by using tetrafluorobenzene as a starting material under controlled conditions involving liquid ammonia and solvents .
  • Coupling Reaction: The synthesized 3,4,5-trifluoroaniline is then reacted with propanoic acid or its derivatives to form the desired compound through a coupling reaction, often facilitated by coupling agents or catalysts.

2-(3,4,5-Trifluoroanilino)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing novel drugs with enhanced efficacy and reduced toxicity.
  • Materials Science: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.
  • Agricultural Chemicals: Potential use as an active ingredient in pesticides due to its biological activity against pathogens .

Studies investigating the interactions of 2-(3,4,5-trifluoroanilino)propanoic acid with biological systems suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. For example:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes critical for viral replication or bacterial growth.
  • Receptor Binding: The compound may exhibit affinity towards specific receptors involved in cellular signaling pathways, although detailed studies are still needed to elucidate these mechanisms fully.

Several compounds share structural similarities with 2-(3,4,5-trifluoroanilino)propanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,4-DifluoroanilineAniline derivativeLess fluorination; potential for lower reactivity
2-Amino-3-(trifluoromethyl)benzoic acidAmino acid derivativeContains an amino group; different biological activity
4-Trifluoromethylphenylacetic acidPhenylacetic acid derivativeDifferent functional group; potential analgesic properties
3-FluoroanilineAniline derivativeFewer fluorine substituents; lower electronic effects

Each of these compounds has unique properties and applications that differentiate them from 2-(3,4,5-trifluoroanilino)propanoic acid while still being relevant in similar chemical contexts.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) leverages the electron-deficient nature of fluorinated aromatic rings to facilitate amine coupling. For 2-(3,4,5-trifluoroanilino)propanoic acid, this typically involves substituting one fluorine atom on 3,4,5-trifluorobromobenzene with the amino group of propanoic acid derivatives.

Key Reaction Parameters:

  • Substrate: 3,4,5-Trifluorobromobenzene reacts with alanine or its protected derivatives under basic conditions.
  • Catalysts: Copper powder or Cu(I) salts (e.g., CuI) enhance reactivity, as demonstrated in tetrafluorobenzene amination.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates.
  • Temperature: Reactions proceed at 80–120°C, balancing kinetic efficiency and side-product formation.

Optimization Insights:
A study substituting 3,4,5-trifluorobromobenzene with N-protected alanine ethyl ester achieved 78% yield using CuI (10 mol%) and potassium carbonate in DMF at 100°C. Higher temperatures (>120°C) led to dehalogenation, while lower temperatures (<80°C) resulted in incomplete conversion.

ConditionYield (%)Side Products (%)
80°C, CuI (5 mol%)6218
100°C, CuI (10 mol%)788
120°C, CuI (15 mol%)6525

Limitations: NAS struggles with steric hindrance in highly fluorinated systems, often requiring excess nucleophile or prolonged reaction times.

Catalytic Amination Strategies

Transition metal-catalyzed amination enables direct coupling between aryl halides and amines, bypassing the need for pre-functionalized intermediates. Palladium-based systems dominate this approach.

Palladium-Catalyzed Coupling:

  • Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos or BINAP facilitate C–N bond formation.
  • Substrates: 3,4,5-Trifluoroiodobenzene and alanine-derived amines.
  • Base: Cs₂CO₃ or t-BuONa ensures deprotonation of the amine.

A representative protocol using Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C yielded 85% of the target compound. Ligand choice critically impacts efficiency:

LigandYield (%)Reaction Time (h)
Xantphos8512
BINAP7218
DPPF6824

Microwave-Assisted Amination:
Microwave irradiation (150°C, 30 min) reduced reaction times by 75% while maintaining yields above 80%. This method minimizes thermal degradation of sensitive fluorinated intermediates.

Stereoselective Synthesis Techniques

The chiral center at the α-carbon of 2-(3,4,5-trifluoroanilino)propanoic acid necessitates enantioselective methods. Two strategies prevail: chiral pool synthesis and asymmetric catalysis.

Chiral Pool Approach:
Starting from L-alanine, the amine group is protected (e.g., as a Boc derivative) before coupling with 3,4,5-trifluoroiodobenzene via palladium catalysis. Deprotection yields the (S)-enantiomer with >99% ee.

Asymmetric Catalysis:
Chiral palladium complexes induce enantioselectivity during amination. A system employing (R)-SEGPHOS ligand achieved 92% ee at 0°C, though yields dropped to 65% due to slower kinetics.

Dynamic Kinetic Resolution:
Combining palladium catalysts with chiral enzymes (e.g., lipases) enables simultaneous racemization and resolution. A recent study reported 89% yield and 94% ee using CAL-B lipase and Pd/TPPMS.

MethodYield (%)ee (%)
Chiral Pool (L-alanine)88>99
(R)-SEGPHOS/Pd6592
CAL-B/Pd/TPPMS8994

Challenges: Scalability remains limited for asymmetric methods, with ligand costs and enzyme stability as bottlenecks.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

219.05071298 g/mol

Monoisotopic Mass

219.05071298 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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